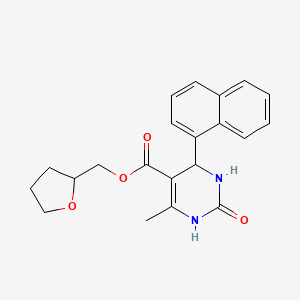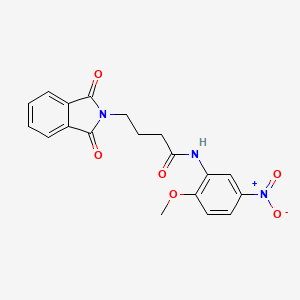
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated. In
作用機序
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier protein NEDD8. NEDD8 is then conjugated to cullin proteins, which are part of the E3 ubiquitin ligase complex. This complex is responsible for tagging proteins for degradation by the proteasome. Inhibition of NAE by 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide prevents the activation of NEDD8, leading to the accumulation of cullin proteins and the subsequent inhibition of the E3 ubiquitin ligase complex. This results in the accumulation of proteins that are normally degraded by the proteasome, leading to cell death.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been shown to induce cell death in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been shown to inhibit the growth of tumor xenografts in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, one limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide can be expensive to synthesize, which can limit its availability for some researchers.
将来の方向性
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of NAE. Another area of interest is the investigation of the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide in combination with other cancer therapies, such as immunotherapy. Finally, the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide in the treatment of inflammatory diseases is an area of active research.
Conclusion
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer treatment. Its mechanism of action has been extensively investigated, and it has been shown to induce cell death in cancer cells by inhibiting the ubiquitin-proteasome pathway. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has also been investigated for its potential use in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide that warrant further investigation.
合成法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 3-chloro-4-fluoroaniline to form a Schiff base intermediate. This intermediate is then reacted with butanoyl chloride to form the final product, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been optimized to improve its yield and purity, and several modifications have been made to the original procedure to make it more efficient.
科学的研究の応用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in regulating protein degradation, and its dysregulation has been linked to several types of cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been shown to induce cell death in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-28-16-9-8-12(22(26)27)11-15(16)20-17(23)7-4-10-21-18(24)13-5-2-3-6-14(13)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLQZVQYLAADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![isopropyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5139091.png)
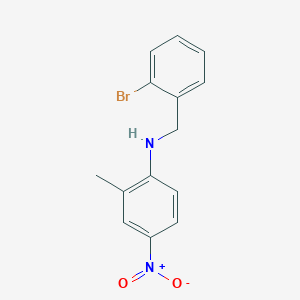
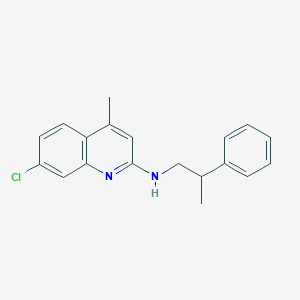
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)
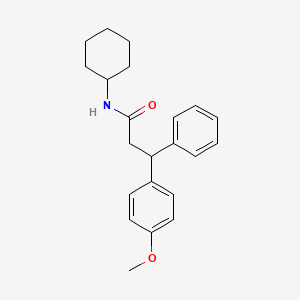
![N-{[(2-isopropylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5139163.png)
